ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method might include the condensation of a thienyl derivative with a pyrrole precursor under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, with careful control of reaction parameters to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents could be used to remove oxygen or add hydrogen to the compound.
Substitution: Halogenation or other substitution reactions could replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate exerts its effects would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(2-thienyl)-1H-pyrrole-3-carboxylate
- Ethyl 2-amino-4-(3-bromo-2-thienyl)-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the chloro group on the thienyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-4-(3-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-16-11(15)8-6(5-14-10(8)13)9-7(12)3-4-17-9/h3-5,14H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBNTDJQSDBZEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=C(C=CS2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377670 |
Source
|
Record name | ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338982-14-2 |
Source
|
Record name | Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338982-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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